![molecular formula C21H18N4OS B2527810 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide CAS No. 873856-65-6](/img/structure/B2527810.png)
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that converts glutamine to glutamate, which is essential for cancer cell metabolism. BPTES has been found to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that are dependent on glutamine metabolism.
Mecanismo De Acción
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is essential for cancer cell metabolism. By inhibiting glutaminase, 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide disrupts the production of energy and biosynthetic intermediates that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has been found to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide in lab experiments include its selective targeting of cancer cells that are dependent on glutamine metabolism, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other cancer treatments. The limitations of using 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide in lab experiments include its limited solubility, which can make it difficult to administer at high doses, and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide include identifying biomarkers that can predict which cancer types are most likely to respond to 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide, developing more potent and selective glutaminase inhibitors, and exploring the potential of combining 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide with other cancer treatments to enhance efficacy and reduce toxicity.
Métodos De Síntesis
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with 3-methylphenylhydrazine and 2-chloroacetyl chloride. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide selectively inhibits the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide has been found to be effective in a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-(3-methylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-3-25(15-8-6-7-14(2)13-15)21(26)19-18(22-11-12-23-19)20-24-16-9-4-5-10-17(16)27-20/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXLVHACCIKGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.